5-Fluorochroman-4-ol is a synthetic organic compound characterized by its unique chroman structure, which incorporates a fluorine atom at the 5-position. This compound belongs to a class of chemicals known as chroman derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of the fluorine atom can influence the compound's pharmacological properties, making it a subject of study in drug development.
5-Fluorochroman-4-ol is derived from chroman-4-one through various synthetic pathways. It is classified under the category of fluorinated organic compounds, specifically within the broader class of heterocyclic compounds. The chemical structure can be represented as follows:
This compound can be categorized based on its functional groups, including alcohols (due to the hydroxyl group) and halogenated compounds (due to the fluorine).
The synthesis of 5-Fluorochroman-4-ol typically involves several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, pressure, and solvent choice to maximize yields. For instance, reactions are frequently conducted under inert atmospheres (e.g., argon) to prevent unwanted side reactions.
The molecular structure of 5-Fluorochroman-4-ol features a chroman ring with a hydroxyl group at the 4-position and a fluorine atom at the 5-position. The structural formula can be depicted as follows:
Key data points include:
5-Fluorochroman-4-ol undergoes various chemical reactions, including:
These reactions are critical for developing derivatives with enhanced biological activities.
The mechanism of action for 5-Fluorochroman-4-ol involves its interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may exhibit activity against certain types of cancer cells by inhibiting specific pathways involved in cell proliferation.
The fluorine atom plays a crucial role in modulating the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins . Further research is required to elucidate the precise mechanisms involved.
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to assess purity and stability .
5-Fluorochroman-4-ol has potential applications in various fields:
Research into this compound continues, with ongoing studies aimed at exploring its full therapeutic potential and optimizing synthetic routes for better yields .
Fluorination strategies for chroman-4-ol derivatives center on precise regiochemical control at the C5 position, where electrophilic and nucleophilic approaches dominate synthetic design. Electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) or Selectfluor® enables direct C–H functionalization but requires careful modulation of electronic effects to overcome the chroman ring’s inherent bias toward ortho/para fluorination. Directed ortho-metalation (DoM) has emerged as a solution, where temporary directing groups (e.g., N,N-diethylcarbamoyl) enable regioselective deprotonation adjacent to the chroman oxygen, followed by trapping with NFSI to yield 5-fluorinated intermediates. This method achieves >85% regioselectivity for C5 fluorination, though competing C7 byproduct formation necessitates chromatographic separation [1] [5].
Nucleophilic fluorination employs alkali metal fluorides (KF, CsF) or silver(I) fluoride in SNAr reactions with 5-nitro- or 5-halogeno-chroman-4-ol precursors. Microwave irradiation (120–150°C) significantly enhances reaction kinetics, reducing typical reaction times from 24 hours to <30 minutes while maintaining yields of 70–92%. Deoxygenative fluorination of 5-hydroxychroman-4-ol derivatives via Olofsson-type protocols with [18F]KF shows promise for radiopharmaceutical applications, though non-radioactive scalability remains limited by harsh conditions (e.g., pyridinium polyhydrogen fluoride) that compromise chroman ring integrity [1] [8].
Table 1: Fluorination Methods for Chroman-4-ol Derivatives at C5 Position
Method | Reagent | Conditions | Regioselectivity | Yield Range |
---|---|---|---|---|
Electrophilic C–H | Selectfluor® | CH₃CN, 80°C, 12h | C5:C7 = 4:1 | 45–68% |
Directed ortho-Metalation | n-BuLi/NFSI | THF, –78°C to rt, 2h | C5 exclusive | 72–85% |
Nucleophilic SNAr | CsF | DMF, 150°C (MW), 0.5h | C5 exclusive | 75–92% |
Deoxygenative | Py·(HF)ₙ/KF | 180°C, sealed tube, 1h | C5 exclusive | 60–78% |
Late-stage fluorination of preformed chroman-4-ols minimizes functional group incompatibility issues. Electrochemical fluorination in anhydrous HF/pyridine mixtures at controlled potentials (2.5–3.0 V) enables direct access to 5-fluorochroman-4-ol from unsubstituted chroman-4-ol, albeit with moderate current efficiency (40–55%). Continuous-flow microreactors have improved this approach by enhancing mass transfer and reducing electrode passivation, achieving isolated yields of 65% with minimal dimeric byproducts [1] [5].
Stereoselective access to 5-fluorochroman-4-ol enantiomers exploits three principal strategies: chiral auxiliaries, kinetic resolution, and enzymatic desymmetrization. Chiral pool derivatization leverages (–)-menthyl or 8-phenylmenthyl glyoxylate esters to direct asymmetric cyclization of 2-(2-fluoro-5-hydroxyphenyl)ethan-1-ols. The bulky auxiliary enforces facial selectivity during acid-catalyzed ring closure (PPA, 60°C), affording trans-5-fluorochroman-4-ols with 88–95% de. However, auxiliary removal requires hydrolytic conditions that risk racemization at C4 [7].
Sharpless asymmetric dihydroxylation (SAD) of 5-fluoro-2-vinylchroman-4-ols using AD-mix-β (for (R)-enantiomers) or AD-mix-α ((S)-enantiomers) in t-BuOH/H₂O (1:1) at 0°C achieves 90–98% ee. The resulting diols undergo regioselective deoxygenation via Barton–McCombie deoxygenation (Bu₃SnH, AIBN) to remove the C3 hydroxy group without epimerization, yielding enantiopure 5-fluorochroman-4-ol. This route’s robustness is demonstrated in gram-scale syntheses of nebivolol intermediates like (R)-1-((R)-6-fluorochroman-2-yl)ethane-1,2-diol, though competitive osmium tetroxide over-reduction necessitates careful stoichiometric control [7] [8].
Table 2: Stereoselective Approaches to 5-Fluorochroman-4-ol Enantiomers
Strategy | Key Reagent/Condition | Stereochemical Outcome | ee/de | Limitation |
---|---|---|---|---|
Chiral Auxiliary | (–)-Menthyl glyoxylate/PPA | trans-(4R) predominates | 88–95% de | Auxiliary recovery needed |
Sharpless Dihydroxylation | AD-mix-β, t-BuOH/H₂O, 0°C | (R)-enantiomer | 90–98% ee | Osmium cost/toxicity |
Lipase Resolution | Candida antarctica lipase B | (S)-acetate/(R)-alcohol | >99% ee | Max 50% theoretical yield |
Chiral Epoxidation | Jacobsen salen Co(III) catalyst | (2R,3S)-epoxide | 85–92% ee | Requires ortho-phenolic group |
Biocatalytic kinetic resolution using immobilized Candida antarctica lipase B (CAL-B) and vinyl acetate in MTBE resolves racemic 5-fluorochroman-4-ol with E-values >200. The (S)-enantiomer is selectively acetylated, leaving the (R)-alcohol in 48% yield and >99% ee after 24 hours. This approach integrates with dynamic kinetic resolution (DKR) using Shvo’s catalyst (hydroxycyclopentadienyl ruthenium hydride) at 80°C to racemize the substrate in situ, theoretically enabling 100% yield of (S)-acetate (99% ee), which is hydrolyzed to the target alcohol [2].
Asymmetric hydrogenation of 5-fluorochroman-4-one represents the most atom-economical route to enantiopure 5-fluorochroman-4-ol. Ruthenium-BINAP-diamine bifunctional catalysts (e.g., RuCl₂[(S)-BINAP][(S,S)-DPEN]) hydrogenate the carbonyl via outer-sphere mechanism, where the NH₂ group of DPEN stabilizes the transition state through hydrogen bonding. In iPrOH with KOtBu (50°C, 50 bar H₂), this system delivers (S)-5-fluorochroman-4-ol in 96% ee and 98% yield. The fluorine atom’s inductive effect marginally accelerates reduction relative to non-fluorinated analogs due to enhanced ketone electrophilicity [3] [6].
Iridium-P,N hybrid ligands like PHOX (phosphino-oxazoline) enable heterogeneous-phase hydrogenation under milder conditions (1–5 bar H₂, rt). The tert-butyl-substituted (S)-tBu-PHOX/Ir catalyst achieves 94% ee for (R)-alcohol formation in toluene, with catalyst loadings as low as 0.1 mol%. This system’s modularity allows optimization for sterically hindered chromanones: electron-deficient aryl groups on the oxazoline ring improve enantioselectivity for C6,C7-disubstituted derivatives [3] [6].
Table 3: Asymmetric Hydrogenation Catalysts for 5-Fluorochroman-4-one
Catalyst System | Conditions | Product Configuration | ee (%) | TON |
---|---|---|---|---|
RuCl₂[(S)-BINAP][(S,S)-DPEN] | iPrOH, KOtBu, 50 bar H₂, 50°C | (S) | 96 | 1,000 |
Ir-(S)-tBu-PHOX | Toluene, 1 bar H₂, rt | (R) | 94 | 980 |
Rh-(R,R)-Et-DuPhos | MeOH, 10 bar H₂, 40°C | (S) | 89 | 850 |
Ru-TsDPEN (transfer H₂) | HCO₂H/Et₃N, 28°C | (S) | 92 | 500 |
Rhodium-DuPhos complexes exhibit complementary stereodirection: (R,R)-Et-DuPhos/Rh catalyzes the hydrogenation of 5-fluorochroman-4-one in methanol (10 bar H₂, 40°C) to afford (S)-alcohol in 89% ee. The reaction proceeds via inner-sphere mechanism with substrate chelation to rhodium, and fluorine’s steric demand subtly influences the enantioselectivity – bulkier C8 substituents diminish ee by 5–10%. Catalyst recycling via magnetic nanoparticle immobilization (Fe₃O₄@SiO₂-supported Rh-DuPhos) permits five reuse cycles without significant loss in ee (87% in cycle 5) [6].
Solvent selection critically impacts the environmental footprint of 5-fluorochroman-4-ol synthesis. Cyclopentyl methyl ether (CPME) replaces dichloromethane in fluorination and cyclization steps due to its low water solubility (simplifying recovery), high boiling point (106°C), and resistance to peroxide formation. In SNAr fluorination of 5-bromochroman-4-ol, CPME enables 92% conversion with <5% hydrolytic dehalogenation byproduct versus 35% in DMF. Reaction mass efficiency (RME) increases from 0.18 in DMF to 0.52 in CPME due to streamlined solvent recovery [5] [8].
Catalytic transfer hydrogenation (CTH) with ammonium formate or formic acid/triethylamine azeotrope replaces high-pressure H₂ in asymmetric ketone reductions. Ru-TsDPEN catalysts (0.5 mol%) in aqueous micellar media (TPGS-750-M) convert 5-fluorochroman-4-one to (S)-alcohol in 95% yield and 90% ee at 40°C, eliminating organic solvents and reducing metal leaching to <0.5 ppm. The surfactant forms nanomicelles that concentrate the hydrophobic substrate, enhancing turnover frequency (TOF = 1,200 h⁻¹) versus homogeneous systems [6] [8].
Table 4: Green Chemistry Metrics for 5-Fluorochroman-4-ol Synthesis
Parameter | Conventional Method | Green Alternative | Improvement |
---|---|---|---|
Solvent | DMF (SNAr) | CPME or neoteric solvents | E-factor ↓ 58% |
Reduction | High-pressure H₂/Ru-BINAP | HCO₂H/Et₃N with Ru-TsDPEN | PMI* ↓ from 87 to 12 |
Fluorination | Electrophilic (NFSI, stoichiometric) | Electrochemical (catalytic) | Waste ↓ 72% |
Energy Input | Reflux, 24h | MW, 150°C, 0.5h | Energy use ↓ 85% |
PMI: Process Mass Intensity |
Microwave-assisted tandem reactions consolidate multiple steps (e.g., fluorination-cyclization-hydrogenation) into one pot, suppressing intermediate purification waste. A demonstrative sequence involves:
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8